1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone, commonly referred to as DIF-1, is a natural product isolated from the cellular slime mold Dictyostelium discoideum [ [], [], [], [] ]. This chlorine-containing alkyl phenone functions as a signaling molecule and morphogen, playing a crucial role in the development and differentiation of D. discoideum cells [ [], [] ].
1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone, commonly referred to as Differentiation-Inducing Factor 1 (DIF-1), is an organic compound with significant biological and chemical properties. It features a complex structure characterized by multiple functional groups, including dichloro, dihydroxy, and methoxy groups attached to a phenyl ring, along with a hexanone chain. This compound is notable for its role in biological processes, particularly in the differentiation of certain cell types.
The compound is synthesized through various organic reactions and is primarily derived from specific precursors that allow for the introduction of the desired functional groups. It is cataloged under the Chemical Abstracts Service number 111050-72-7 and has been the subject of numerous studies due to its potential applications in medicine and biology.
1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone falls under the category of organic compounds, specifically phenolic compounds due to the presence of hydroxyl groups on the aromatic ring. It is also classified as a ketone because of the hexanone moiety.
The synthesis of 1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone typically involves multi-step organic reactions. Key synthetic routes include:
The synthesis may utilize continuous flow reactors to enhance yield and purity. Catalytic hydrogenation and Bamberger rearrangement are often employed to streamline production while minimizing environmental impact .
The molecular formula for 1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone is C13H16Cl2O4. The structure comprises:
The molecular weight of this compound is approximately 307.17 g/mol . The presence of multiple functional groups contributes to its diverse chemical reactivity.
1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone can undergo several types of chemical reactions:
For oxidation reactions, potassium permanganate and chromium trioxide are commonly used as oxidizing agents. Sodium borohydride and lithium aluminum hydride serve as reducing agents for reduction processes .
The mechanism by which 1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone exerts its biological effects involves its interaction with cellular pathways that regulate differentiation. Specifically, it has been shown to promote differentiation in HL-60 cells, a human promyelocytic leukemia cell line.
Research indicates that DIF-1 influences gene expression related to cell differentiation processes in organisms such as Dictyostelium discoideum, where it plays a crucial role in regulating developmental pathways .
The compound exhibits typical characteristics associated with organic ketones and phenols. Its melting point and boiling point are not extensively documented but can be inferred based on structural analogs.
1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone is soluble in organic solvents and demonstrates reactivity consistent with both phenolic compounds and ketones. Its unique combination of functional groups allows it to participate in various chemical reactions typical of each group .
This compound has several applications across different fields:
The structural uniqueness of 1-((3,5-dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone (commonly designated DIF-1) stems from its precisely positioned chlorine atoms and methoxy group, which are essential for its bioactivity as a morphogen in Dictyostelium discoideum. These modifications result from specialized enzymatic tailoring reactions occurring after assembly of the polyketide backbone. The chlorination steps represent a remarkable biochemical transformation catalyzed by a flavin-dependent halogenase encoded by the chlA gene. This enzyme utilizes molecular oxygen and FADH₂ to generate hypochlorous acid (HOCl), which serves as the chlorinating species [9]. The reaction proceeds via an electrophilic aromatic substitution mechanism, with the enzyme precisely directing dual chlorination at the meta-positions (C-3 and C-5) relative to the alkyl side chain [9].
Notably, ChlA exhibits strict substrate specificity for the polyketide intermediate 4-methyl-5-pentylbenzene-1,3-diol (THPH), which lacks the C-4 methoxy and C-6 hydroxy groups present in mature DIF-1. This indicates a sequential biosynthetic logic: chlorination precedes subsequent O-methylation and hydroxylation events [9]. The methoxylation at C-4 is predicted to occur via an S-adenosylmethionine (SAM)-dependent methyltransferase, though the specific enzyme in Dictyostelium remains uncharacterized. This modification is crucial for biological activity, as synthetic analogues lacking the methoxy group show significantly reduced efficacy in stalk cell induction assays [3] [10]. The final hydroxylation at C-6 likely involves a cytochrome P450 monooxygenase, completing the signature substitution pattern that defines DIF-1's signaling capability.
Table 1: Key Enzymatic Modifications in DIF-1 Biosynthesis
Modification | Position | Enzyme Type | Proposed Cofactors | Functional Significance |
---|---|---|---|---|
Chlorination | C-3, C-5 | Flin-dependent halogenase (ChlA) | O₂, FADH₂, NADH | Essential for receptor binding; non-chlorinated precursors are biologically inactive |
Methoxylation | C-4 | SAM-dependent methyltransferase | S-Adenosylmethionine (SAM) | Enhances potency; analogues show reduced activity |
Hydroxylation | C-6 | Putative cytochrome P450 | O₂, NADPH | Completes phenolic structure; may influence solubility |
The carbon skeleton of DIF-1 originates from a type I polyketide synthase (PKS) pathway, a multifunctional enzymatic assembly line that constructs complex natural products through sequential decarboxylative Claisen condensations. The DIF-1 backbone synthesis initiates with a hexanoyl-CoA starter unit, which is extended by three malonyl-CoA-derived acetate units [4] [7]. This enzymatic process mirrors fatty acid biosynthesis in its fundamental chemistry but diverges through controlled reductions and lack of full reductive processing at each elongation cycle, yielding a highly reactive poly-β-keto chain [7].
Comparative genomic analyses suggest the Dictyostelium PKS responsible for DIF-1 biosynthesis exhibits a modular organization characteristic of type I systems. Each module minimally contains core domains: a ketosynthase (KS) that catalyzes chain elongation, an acyltransferase (AT) that selects and loads the malonyl-CoA extender unit, and an acyl carrier protein (ACP) that shuttles the growing chain via a phosphopantetheine tether [4] [7]. Crucially, the Dictyostelium PKS appears to lack extensive β-keto processing domains (ketoreductase, dehydratase, enoylreductase), explaining the accumulation of hydroxyl and carbonyl functionalities in the DIF-1 structure [7].
Following chain assembly, cyclization specificity determines the aromatic regiochemistry. The poly-β-keto intermediate undergoes aldol-type cyclization, likely catalyzed by a thioesterase domain, to generate the resorcinol ring (1,3-dihydroxybenzene) characteristic of DIF-1 [4] [7]. This cyclization positions the aliphatic chain para to one hydroxyl group, establishing the core 2,6-dihydroxy-4-alkylbenzene scaffold. The precise enzymatic control over ring formation distinguishes DIF-1 biosynthesis from related bacterial polyketides and underscores the evolutionary adaptation of PKS machinery for specific developmental signaling molecules in eukaryotes [7].
Table 2: Polyketide Synthase Components in DIF-1 Biosynthesis
PKS Domain | Function | Catalytic Features in DIF-1 Pathway |
---|---|---|
Acyltransferase (AT) | Selects and loads malonyl-CoA extender units | Specific for malonyl-CoA; no evidence for methylmalonyl incorporation |
Ketosynthase (KS) | Catalyzes decarboxylative Claisen condensation | Extends chain by C₂ units; forms poly-β-keto intermediate |
Acyl Carrier Protein (ACP) | Carries growing chain via 4'-phosphopantetheine | Transiently tethers intermediates; facilitates interdomain transfers |
Thioesterase (TE) | Releases and cyclizes full-length chain | Catalyzes regiospecific aldol cyclization forming resorcinol ring |
Reductive Domains (KR/DH/ER) | Modify β-keto groups | Absent or inactive, leading to hydroxyl/carbonyl retention |
DIF-1 biosynthesis and secretion are tightly coupled to the multicellular developmental program of Dictyostelium discoideum, governed by a hierarchical temporal and spatial regulatory network. Production commences during the transition from aggregation to mound stages (~5 hours post-starvation), coinciding with the emergence of prestalk/prespore cell heterogeneity [1]. Genetic studies using DIF-1 biosynthetic mutants (dmtA⁻) demonstrate that DIF-1 is indispensable for the specification of prestalk-O (pstO) cells and subsequent stalk cell maturation [1] [8]. Notably, DIF-1 operates within a complex signaling milieu where its activity is antagonized by extracellular cAMP pulses, forming a morphogen counter-gradient system [1].
Phosphoproteomic analyses reveal that DIF-1 triggers rapid dephosphorylation events across multiple signaling nodes within minutes of exposure. Using triple-label SILAC (Stable Isotope Labeling by Amino acids in Cell culture), researchers quantified over 3,600 phosphorylation sites, identifying a pronounced shift toward net dephosphorylation upon DIF-1 treatment [1]. This contrasts sharply with the cAMP-induced phosphorylation wave, providing mechanistic insight into their antagonism. Key affected pathways include:
Transcriptional regulation of DIF-1 biosynthetic genes involves competing inputs from the cAMP-dependent protein kinase (PKA) and the prestalk-inducing transcription factor STATc. High cAMP/PKA activity represses DIF-1 production in prespore cells, while STATc activation in prestalk precursors positively regulates biosynthetic enzymes [1] [8]. Furthermore, ammonia gradients act as positional cues suppressing DIF-1 sensitivity in posterior regions, reinforcing the anterior prestalk localization [5] [8]. This multi-layered regulation ensures precise spatial restriction of DIF-1 signaling, enabling pattern formation without disrupting chemotactic aggregation.
Table 3: Key Phosphorylation Changes in DIF-1 Signaling
Target Protein | Phosphorylation Change | Functional Consequence | Time Scale |
---|---|---|---|
cAR1 (cAMP receptor) | Dephosphorylation | Desensitization to cAMP; inhibition of chemotaxis | <1 minute |
ERK2 (MAP kinase) | Dephosphorylation | Altered gene expression; cytoskeletal reorganization | 1-5 minutes |
PKBR1 (Protein Kinase B-related) | Dephosphorylation | Modulation of actin dynamics; cell polarization | 5-15 minutes |
DimB (bZIP transcription factor) | Dephosphorylation (via calcineurin) | Nuclear translocation; ecmA gene activation | 15-30 minutes |
STATc (Transcription factor) | Tyrosine phosphorylation | Induction of prestalk genes; feedback amplification | 10-30 minutes |
Table 4: Genetic Factors Regulating DIF-1 Production and Response
Gene/Protein | Function | Regulatory Effect on DIF-1 |
---|---|---|
DimB | bZIP transcription factor | Downstream effector: Activated by DIF-1 to induce prestalk genes (ecmA, ecmB) |
STATc | Signal transducer and activator of transcription | Positive regulator: Induces DIF-1 biosynthetic genes in prestalk precursors |
Protein Kinase A (PKA) | cAMP-dependent kinase | Negative regulator: Represses DIF-1 biosynthesis in prespore regions |
Calcineurin | Ca²⁺/calmodulin-dependent phosphatase | Signal transducer: Activates DimB via dephosphorylation in response to DIF-1 |
Ammonia (NH₃) | Metabolic byproduct | Morphogen: Suppresses DIF-1 responsiveness in posterior slug regions |
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